molecular formula C13H20Cl2N2O B13787787 Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride CAS No. 64893-02-3

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride

Cat. No.: B13787787
CAS No.: 64893-02-3
M. Wt: 291.21 g/mol
InChI Key: PXBZEBLCSMQLIV-UHFFFAOYSA-N
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Description

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-methylphenyl group and a dimethylethylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylphenylamine with tert-butylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The chloro and dimethylethylamino groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride
  • Acetamide, N-(2-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride

Uniqueness

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride is unique due to the presence of both chloro and methyl groups on the phenyl ring, which significantly influences its chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

64893-02-3

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

tert-butyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-9-6-5-7-10(14)12(9)16-11(17)8-15-13(2,3)4;/h5-7,15H,8H2,1-4H3,(H,16,17);1H

InChI Key

PXBZEBLCSMQLIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]C(C)(C)C.[Cl-]

Origin of Product

United States

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